molecular formula C15H15NO2 B1392084 2-(4-Ethoxybenzoyl)-3-methylpyridine CAS No. 1187167-15-2

2-(4-Ethoxybenzoyl)-3-methylpyridine

Cat. No. B1392084
M. Wt: 241.28 g/mol
InChI Key: JLDPMBPAZWELTR-UHFFFAOYSA-N
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Description

“2-(4-Ethoxybenzoyl)-3-methylpyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-(4-Ethoxybenzoyl)” part indicates that there is an ethoxybenzoyl group attached to the second carbon of the pyridine ring. The “3-methyl” part indicates that there is a methyl group attached to the third carbon of the pyridine ring .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxybenzoyl)-3-methylpyridine” would be characterized by the presence of a pyridine ring, an ethoxy group, a benzoyl group, and a methyl group . The exact arrangement of these groups would depend on the specific synthesis process used.


Chemical Reactions Analysis

As a pyridine derivative, “2-(4-Ethoxybenzoyl)-3-methylpyridine” would be expected to undergo reactions typical of pyridines. These could include electrophilic substitution reactions and reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxybenzoyl)-3-methylpyridine” would be influenced by its molecular structure. For example, the presence of the pyridine ring would likely make the compound aromatic and potentially polar .

Scientific Research Applications

Hydrogen Bonded Supramolecular Association

  • Research has explored the hydrogen-bonded supramolecular association in organic acid–base salts, particularly focusing on salts obtained from self-assembly of acids with 2-amino-4-methylpyridine. These salts exhibit interesting hydrogen bonding and noncovalent interactions, which are crucial in crystal packing and can be relevant for understanding molecular interactions in various fields (Khalib et al., 2014).

Spin-Crossover Iron(II) Complexes

  • Another study delved into spin-crossover Iron(II) complexes. These complexes, featuring derivatives of 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine, have shown interesting magnetic and structural properties, which could have implications in materials science and magnetism (Nishi et al., 2010).

Synthesis and Structural Study of Crown Ethers

  • In the realm of synthetic chemistry, the condensation reactions to create new benzo-15-crown-5 ethers with substitutions from aminopyridines, including 2-amino-4-methylpyridine, have been investigated. These ethers and their complexes are characterized by unique tautomeric equilibria and structural features, contributing to the knowledge in synthetic organic and supramolecular chemistry (Hayvalı et al., 2003).

Oxidative Coupling Studies

  • Research on the oxidative coupling of pyridine derivatives, such as 5-ethenyl-4-methyl-3-pyridinecarbonitrile and 2- and 4-methylpyridines, has provided insights into the field of organic chemistry, especially in the context of synthesis and reaction mechanisms (Jahangir et al., 1990).

properties

IUPAC Name

(4-ethoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-18-13-8-6-12(7-9-13)15(17)14-11(2)5-4-10-16-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDPMBPAZWELTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243016
Record name (4-Ethoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxybenzoyl)-3-methylpyridine

CAS RN

1187167-15-2
Record name (4-Ethoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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